2-(4-Chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine is a novel small-molecule compound identified as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [ [] ] PDE10A is primarily expressed in the brain, specifically in the basal ganglia, and plays a role in regulating dopamine and glutamate neurotransmission. [ [] ] Inhibitors of PDE10A are being investigated for their potential therapeutic benefits in treating neurological and psychiatric disorders, particularly schizophrenia. [ [] ]
2-(4-Chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine acts as a potent and selective PDE10A inhibitor. [ [] ] PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers involved in various intracellular signaling pathways. [ [] ] By inhibiting PDE10A, this compound is believed to increase the levels of cAMP and cGMP in specific brain regions, thereby modulating dopaminergic and glutamatergic neurotransmission. This modulation of neurotransmission is thought to contribute to its potential therapeutic effects in models of schizophrenia. [ [] ]
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4